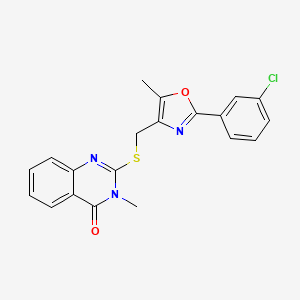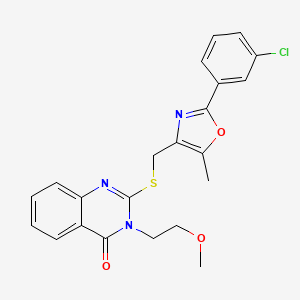
3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
Descripción general
Descripción
3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide, also known as CF3, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CF3 is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which play a role in inflammation. 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has also been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Additionally, 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has been shown to exhibit anti-microbial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has also been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. However, there are also some limitations to the use of 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide in laboratory experiments. It may exhibit off-target effects, which could complicate the interpretation of experimental results. Additionally, the mechanism of action of 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is not fully understood, which could limit its potential applications in certain research fields.
Direcciones Futuras
There are several potential future directions for research on 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide. One possible direction is to further investigate its mechanism of action, which could provide insight into its potential applications in various research fields. Another possible direction is to explore the use of 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide in combination with other drugs or therapies, which could enhance its efficacy and reduce potential side effects. Additionally, further research is needed to determine the safety and efficacy of 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide in animal models and human clinical trials, which could pave the way for its eventual use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for use in drug discovery and development. 3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has also been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O3S2/c20-15-11-14(5-6-16(15)21)28(25,26)22-13-4-3-12-7-8-23(17(12)10-13)19(24)18-2-1-9-27-18/h1-6,9-11,22H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWZZHNHQYGPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}acetamide](/img/structure/B3400147.png)
![2-{[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}-N-(4-methoxybenzyl)acetamide](/img/structure/B3400154.png)
![N-(4-fluorobenzyl)-2-{[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}acetamide](/img/structure/B3400162.png)
![N-(4-chlorophenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3400172.png)
![N-(5-chloro-2-methylphenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3400175.png)





![4-[(2-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400207.png)
![4-[(3-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400213.png)
![4-[(4-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400228.png)
![4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400238.png)